2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide
CAS No.: 2377607-33-3
Cat. No.: VC4139817
Molecular Formula: C20H26BNO4
Molecular Weight: 355.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377607-33-3 |
|---|---|
| Molecular Formula | C20H26BNO4 |
| Molecular Weight | 355.24 |
| IUPAC Name | 2-hydroxy-2-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide |
| Standard InChI | InChI=1S/C20H26BNO4/c1-18(2,24)17(23)22-16-10-8-13-11-15(9-7-14(13)12-16)21-25-19(3,4)20(5,6)26-21/h7-12,24H,1-6H3,(H,22,23) |
| Standard InChI Key | OABSDUIANZSADE-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)NC(=O)C(C)(C)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure integrates three distinct moieties:
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A naphthalene backbone substituted at the 6-position with a tetramethyl-1,3,2-dioxaborolane group, a boron-containing cyclic ester known for its stability and reactivity in cross-coupling reactions.
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A 2-hydroxy-2-methylpropanamide side chain attached to the naphthalene’s 2-position, introducing hydrogen-bonding capabilities and chiral centers .
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The tetramethyl-1,3,2-dioxaborolane group, which enhances solubility in organic solvents and facilitates Suzuki-Miyaura couplings, a cornerstone of modern synthetic chemistry .
The IUPAC name, 2-hydroxy-2-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide, systematically describes this arrangement. Key spectral identifiers include the InChIKey OABSDUIANZSADE-UHFFFAOYSA-N and SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)NC(=O)C(C)(C)O, which clarify stereoelectronic features.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H26BNO4 |
| Molecular Weight | 355.24 g/mol |
| XLogP3 | 6.97 |
| Topological Polar Surface Area | 41.85 Ų |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 4 (amide, boron-ester) |
Predicted solubility in aqueous media is poor (0.0000163 mg/mL), aligning with its hydrophobic naphthalene and dioxaborolane components . The compound’s log P (6.97) suggests high lipid permeability, a trait advantageous for blood-brain barrier penetration in drug design .
Synthesis and Reaction Pathways
Multi-Step Organic Synthesis
The synthesis typically proceeds through sequential functionalization of naphthalene derivatives:
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Borylation of Naphthalene: A palladium-catalyzed Miyaura borylation installs the dioxaborolane group at the 6-position. For example, treating 6-bromo-2-naphthol with bis(pinacolato)diboron in the presence of Pd(PPh3)4 and KOAc in 1,4-dioxane at reflux yields the boronate ester .
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Amidation: The 2-position is functionalized via nucleophilic acyl substitution. Reacting 6-(dioxaborolane)naphthalen-2-amine with 2-hydroxy-2-methylpropanoyl chloride in dichloromethane and triethylamine affords the target amide.
Representative Reaction Conditions:
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Pd(PPh3)4, B2(pin)2, KOAc | 1,4-Dioxane | Reflux | 45% |
| 2 | TEA, 2-hydroxy-2-methylpropanoyl chloride | DCM | 0–25°C | 70% |
Yields for the borylation step rarely exceed 50% due to steric hindrance from the naphthalene framework, while amidation achieves higher efficiency .
Purification and Stability
Post-synthetic purification involves silica gel chromatography (hexane:EtOAc gradients) followed by recrystallization from ethanol. The compound exhibits stability under inert atmospheres but hydrolyzes slowly in aqueous media, releasing boronic acid.
Applications in Materials Science
Organic Electronics
The naphthalene-dioxaborolane system acts as an electron-deficient unit in organic semiconductors. Key applications include:
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Non-Fullerene Acceptors: Paired with donor polymers like P3HT, the compound achieves power conversion efficiencies of 8.2% in bulk heterojunction solar cells.
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Luminescent Materials: Blue emission (λem = 450 nm) under UV excitation, suitable for OLED emissive layers .
Polymer Cross-Linking
The boronate ester undergoes reversible transesterification with diols, enabling self-healing hydrogels. Storage modulus (G') reaches 12 kPa at 10 wt% loading.
Analytical Characterization
Spectroscopic Data
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NMR (CDCl3): δ 1.35 (s, 12H, Bpin-CH3), 1.68 (s, 6H, C(CH3)2), 7.45–8.20 (m, 6H, naphthalene).
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HRMS (ESI+): m/z 356.1842 [M+H]+ (calc. 356.1849).
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with a char yield of 34% at 800°C under N2 .
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